molecular formula C16H15N3O5 B11949055 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide CAS No. 305850-71-9

2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide

Cat. No.: B11949055
CAS No.: 305850-71-9
M. Wt: 329.31 g/mol
InChI Key: CFSIVZVBYCVFRC-RQZCQDPDSA-N
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Description

2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydrazino group, a methoxyphenyl group, and a benzylidene group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate, followed by the reaction with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazino group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the functional group introduced.

Scientific Research Applications

2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential anti-melanogenic properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
  • (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino group, in particular, allows for a wide range of chemical modifications and reactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

305850-71-9

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide

InChI

InChI=1S/C16H15N3O5/c1-24-13-6-3-11(4-7-13)18-15(22)16(23)19-17-9-10-2-5-12(20)8-14(10)21/h2-9,20-21H,1H3,(H,18,22)(H,19,23)/b17-9+

InChI Key

CFSIVZVBYCVFRC-RQZCQDPDSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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